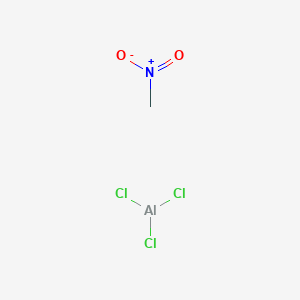

Nitromethane;trichloroalumane

Description

Overview of Lewis Acid-Base Adducts in Coordination Chemistry

In the realm of coordination chemistry, the concept of Lewis acids and bases, as proposed by G. N. Lewis in 1923, provides a broad framework for understanding chemical bonding. unizin.org A Lewis acid is defined as any species that can accept a pair of electrons, while a Lewis base is a species that can donate an electron pair. lumenlearning.com When a Lewis base donates a pair of electrons to a Lewis acid, a coordinate covalent bond is formed, resulting in a new compound known as a Lewis acid-base adduct. unizin.orglumenlearning.com

This concept is central to the formation of coordination complexes, which typically consist of a central metal atom or ion (the Lewis acid) bonded to one or more surrounding molecules or ions called ligands (the Lewis bases). unizin.orgwou.eduucalgary.ca The formation of these adducts is a fundamental type of chemical reaction that does not necessarily involve protons, as in the Brønsted-Lowry theory. ucalgary.ca The stability of these adducts can be described by a formation constant (Kf), which represents the equilibrium constant for the formation of the complex from its components in solution. lumenlearning.com

Significance of Aluminum Trichloride (B1173362) as a Lewis Acid Component

Aluminum trichloride (AlCl₃) is a powerful and widely utilized Lewis acid in various chemical applications, most notably as a catalyst in Friedel-Crafts reactions. nih.govwikipedia.org Its acidic nature stems from the electron deficiency of the central aluminum atom. In the AlCl₃ molecule, the aluminum atom is bonded to three chlorine atoms and has only six electrons in its valence shell, falling short of the stable octet. quora.comquora.com This electron deficiency makes it a strong electron-pair acceptor. quora.comquora.com

While anhydrous aluminum trichloride is a potent Lewis acid, it's interesting to note that in its solid, crystalline state, its Lewis acidity is diminished. nih.gov This is because the aluminum ions are effectively shielded by the chlorine ions in the crystal lattice. nih.gov In the liquid and vapor phases, aluminum trichloride exists as a dimer, Al₂Cl₆, where the Lewis acidity is also satisfied internally. wikipedia.org However, in solution with a non-coordinating solvent, the monomeric AlCl₃ form is present and readily acts as a Lewis acid. quora.com It can accept a lone pair of electrons from a Lewis base to form a stable adduct, such as tetrachloroaluminate ([AlCl₄]⁻) in the presence of chloride ions. wikipedia.orgstackexchange.com

Role of Nitromethane (B149229) as a Lewis Base Component

Nitromethane (CH₃NO₂), the simplest organic nitro compound, functions as a Lewis base in the formation of the adduct with aluminum trichloride. blogspot.comwikipedia.org Its ability to act as a Lewis base is attributed to the presence of lone pairs of electrons on the oxygen atoms of the nitro group. blogspot.comyoutube.com Nitromethane is a highly polar, aprotic solvent with a weakly basic character. wikipedia.org

The Lewis structure of nitromethane shows that the oxygen atoms in the nitro group possess available electron pairs that can be donated to a Lewis acid. blogspot.comyoutube.com This electron-donating capability allows nitromethane to form coordination complexes with various Lewis acids. In organic synthesis, the acidity of the α-carbon in nitromethane is often exploited in reactions like the Henry reaction, where it acts as a nucleophile after deprotonation. wikipedia.org However, in the context of forming an adduct with aluminum trichloride, it is the lone pairs on the oxygen atoms that are primarily involved in the Lewis base function. blogspot.com

Historical Context and Foundational Research on Nitromethane-Trichloroalumane Systems

Properties

CAS No. |

3495-54-3 |

|---|---|

Molecular Formula |

CH3AlCl3NO2 |

Molecular Weight |

194.38 g/mol |

IUPAC Name |

nitromethane;trichloroalumane |

InChI |

InChI=1S/CH3NO2.Al.3ClH/c1-2(3)4;;;;/h1H3;;3*1H/q;+3;;;/p-3 |

InChI Key |

YRMHIELITJAHGD-UHFFFAOYSA-K |

Canonical SMILES |

C[N+](=O)[O-].[Al](Cl)(Cl)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Nitromethane Trichloroalumane Adducts

Principles of Lewis Acid-Base Adduct Formation

The synthesis of nitromethane-trichloroalumane is fundamentally a Lewis acid-base reaction. In this chemical interaction, a Lewis acid, which is a species capable of accepting an electron pair, reacts with a Lewis base, a species that can donate an electron pair. libretexts.org This process results in the formation of a Lewis acid-base adduct, a single compound containing a coordinate covalent bond where the Lewis base has donated both electrons to the Lewis acid. libretexts.org

In this specific case, trichloroalumane (aluminum chloride, AlCl₃) acts as a potent Lewis acid due to the electron-deficient aluminum atom, which has only six electrons in its valence shell. libretexts.orgontosight.ai Nitromethane (B149229) (CH₃NO₂), with its electron-rich oxygen atoms in the nitro group, functions as the Lewis base, donating a pair of electrons to the aluminum atom. ontosight.ai This electron pair donation from the oxygen of nitromethane to the aluminum of aluminum chloride establishes the coordinate covalent bond that defines the adduct. ontosight.ai

The most straightforward method for synthesizing the nitromethane-aluminum chloride complex is through direct combination. ontosight.ai This route involves mixing nitromethane directly with aluminum chloride. The reaction leads to the formation of a stable CH₃NO₂·AlCl₃ complex. ontosight.ai To ensure the purity and stability of the resulting adduct, this synthesis is typically performed in an inert solvent medium. The solvent prevents unwanted side reactions with the highly reactive aluminum chloride. ontosight.ai

The composition of the resulting molecular complex is directly influenced by the molar ratio of the reactants. Spectroscopic studies have identified several distinct stoichiometric adducts. researchgate.netresearchgate.net

1:1 Adduct (AlCl₃·CH₃NO₂): This is a commonly formed equimolar associate where one molecule of aluminum chloride reacts with one molecule of nitromethane. ontosight.airesearchgate.net

1:2 Adduct (AlCl₃·2CH₃NO₂): In the presence of excess nitromethane, a 1:2 complex can be formed. researchgate.netresearchgate.net However, these 1:2 adducts have been found to be relatively unstable. researchgate.netresearchgate.net Quantum-chemical calculations for the 1:2 complex suggest a weakly distorted trigonal-bipyramidal geometry around the aluminum atom, which has a coordination number of 5. researchgate.net

2:1 Adduct (2AlCl₃·CH₃NO₂): When aluminum chloride is in excess, a 2:1 complex is formed. researchgate.netresearchgate.net This adduct is often described as involving the aluminum chloride dimer, Al₂Cl₆. researchgate.netpleiades.online Spectroscopic and computational studies suggest a geometry where one AlCl₃ molecule coordinates to an oxygen atom of the nitro group, while the second AlCl₃ molecule forms an Al-Cl-Al bridge. researchgate.net

The following table summarizes the different adducts formed based on the stoichiometry of the reactants.

| Reactant Ratio (AlCl₃:CH₃NO₂) | Adduct Composition | Notes |

| 1:1 | AlCl₃·CH₃NO₂ | Equimolar complex, commonly formed. ontosight.airesearchgate.net |

| 1:2 | AlCl₃·2CH₃NO₂ | Formed with excess nitromethane; found to be relatively unstable. researchgate.netresearchgate.net |

| 2:1 | 2AlCl₃·CH₃NO₂ | Formed with excess aluminum chloride, often involving the Al₂Cl₆ dimer. researchgate.netresearchgate.netpleiades.online |

Formation of Nitromethane-Aluminum Chloride Adducts from Aluminum Chloride Dimers (Al₂Cl₆)

In many conditions, particularly in the vapor phase or in non-coordinating solvents, aluminum chloride exists predominantly as a dimer, Al₂Cl₆. The formation of the 2:1 adduct (2AlCl₃·CH₃NO₂) is directly related to this dimeric form. researchgate.netpleiades.online Low-temperature studies on the solid-phase reactions between aluminum chloride and nitroalkanes have identified the 2:1 complex, formulated as Al₂Cl₆·RNO₂ (where RNO₂ is a nitroalkane like nitromethane). researchgate.netpleiades.online Under conditions of restricted molecular mobility, these 2:1 complexes can subsequently react to form 1:1 adducts or other condensation products depending on the specific conditions. researchgate.net

Iii. Advanced Spectroscopic and Structural Characterization of Nitromethane Trichloroalumane Complexes

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed view of the molecular vibrations within the nitromethane-trichloroalumane adducts. Changes in the vibrational frequencies of both the nitromethane (B149229) and aluminum trichloride (B1173362) moieties upon complexation offer direct insights into the nature and strength of the intermolecular Lewis acid-base interaction.

Low-temperature IR spectroscopy is a powerful method for studying the intermolecular interactions in the aluminum chloride-nitromethane system. By isolating the complexes in an inert matrix or as a solid phase at cryogenic temperatures (e.g., 80 K), thermal effects that could lead to decomposition or complex equilibria are minimized.

Research has shown that, similar to other nitro compounds like nitrobenzene (B124822), nitromethane forms multiple stable molecular complexes with aluminum trichloride. researchgate.net Low-temperature IR studies have successfully identified and characterized not only the well-known 1:1 adduct (CH₃NO₂·AlCl₃) but also new 1:2 (CH₃NO₂·(AlCl₃)₂) and 2:1 ((CH₃NO₂)₂·AlCl₃) molecular complexes. researchgate.net

The formation of the adduct is clearly evidenced by shifts in the vibrational frequencies of the nitromethane and aluminum trichloride molecules. The most significant changes are observed for the N-O stretching vibrations of nitromethane and the Al-Cl stretching vibrations of aluminum trichloride. Upon coordination of the nitromethane's oxygen atom to the aluminum atom, the following spectral changes are typically observed:

A decrease in the frequency of the asymmetric NO₂ stretching vibration (νₐₛ(NO₂)).

An increase in the frequency of the symmetric NO₂ stretching vibration (νₛ(NO₂)).

Shifts in the Al-Cl stretching frequencies, indicating a change in the geometry and coordination around the aluminum center from a planar D₃ₕ symmetry in monomeric AlCl₃ to a distorted tetrahedral or trigonal-bipyramidal geometry in the complex.

These spectral shifts provide direct evidence of the formation of a dative bond between the oxygen atom of the nitro group and the aluminum atom of trichloroalumane.

Raman spectroscopy complements IR spectroscopy in the vibrational analysis of nitromethane-trichloroalumane complexes. Due to different selection rules, some vibrational modes that are weak or inactive in the IR spectrum may be strong and readily observable in the Raman spectrum. For instance, the symmetric stretching modes of molecules often produce strong, polarized bands in Raman spectra, which are valuable for structural determination.

In the analysis of nitromethane-trichloroalumane systems, Raman spectroscopy has been used in conjunction with IR and NMR studies to identify the various complex species in equilibrium in solution. researchgate.net The Raman spectrum of pure nitromethane shows characteristic bands for the C-H stretching, CH₃ deformation, C-N stretching, and NO₂ vibrational modes. chemicalbook.com Upon complexation with aluminum trichloride, these bands exhibit frequency shifts indicative of the Lewis acid-base interaction.

A key area of interest is the low-frequency region of the Raman spectrum, where the Al-Cl vibrations appear. For the uncomplexed, dimeric Al₂Cl₆, characteristic bands are observed. Upon reaction with nitromethane, new bands appear that correspond to the Al-Cl stretching modes of the newly formed adducts. Analysis of these bands, along with quantum-chemical calculations, helps to elucidate the structure of the complexes. For example, the number and position of the Al-Cl Raman bands can help distinguish between different possible geometries and stoichiometries of the adducts.

Table 1: Representative Vibrational Frequencies (cm⁻¹) for Nitromethane and its Complex with Trichloroalumane

| Vibrational Mode | Free Nitromethane (CH₃NO₂) | 1:1 Complex (CH₃NO₂·AlCl₃) (Expected Shifts) |

| Asymmetric NO₂ Stretch (νₐₛ) | ~1565 | Lower frequency |

| Symmetric NO₂ Stretch (νₛ) | ~1384 | Higher frequency |

| C-N Stretch (ν) | ~918 | Shifted |

| Al-Cl Stretching Modes | N/A | New bands appear |

Note: This table provides expected trends based on established principles of Lewis acid-base complexation.

The vibrational frequencies observed in IR and Raman spectra are not only diagnostic of complex formation but also correlate with the structure and stability of the adducts. The magnitude of the shift in the NO₂ stretching frequencies, for example, is related to the strength of the Al-O coordinate bond. A larger perturbation of these frequencies generally implies a stronger Lewis acid-base interaction.

Studies on analogous systems, such as aluminum chloride complexes with nitrobenzene, have demonstrated a clear correlation between spectroscopic parameters and thermal stability. researchgate.net It has been found that certain complexes are only stable at low temperatures. As the temperature is raised, these complexes can undergo transformation or decomposition. For instance, above 170 K, 1:2 complexes of aluminum chloride with nitrobenzene become unstable and can self-ionize to form ionic species like [AlCl₂(RNO₂)ₘ]⁺ and [AlCl₄]⁻. researchgate.net A similar behavior can be anticipated for nitromethane-trichloroalumane complexes.

The thermal stability of the different adducts (1:1, 1:2, 2:1) can be monitored by variable-temperature IR spectroscopy. By observing the disappearance of the characteristic absorption bands of a particular complex and the appearance of new bands corresponding to other species (either other adducts or ionization products) as the temperature increases, the thermal stability range of each adduct can be determined. This information is critical for understanding the reactive species present under different reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying the structure and dynamics of nitromethane-trichloroalumane complexes in the solution phase. By probing the magnetic environments of specific nuclei, such as ²⁷Al and ¹H, detailed information about complexation, equilibria, and molecular structure can be obtained.

Aluminum-27 is a quadrupolar nucleus that is 100% naturally abundant, making ²⁷Al NMR a direct and sensitive probe for the coordination environment of the aluminum atom. The chemical shift (δ) and the linewidth (Δν₁/₂) of the ²⁷Al NMR signal are highly dependent on the symmetry and electronic environment of the aluminum nucleus.

In solutions containing nitromethane and aluminum trichloride, multiple aluminum-containing species can coexist in equilibrium. These may include uncomplexed aluminum trichloride (often as the dimer, Al₂Cl₆), the various nitromethane adducts, and potentially ionic species such as the tetrachloroaluminate anion ([AlCl₄]⁻). Each of these species gives rise to a distinct ²⁷Al NMR signal.

[AlCl₄]⁻ : This highly symmetric, tetrahedrally coordinated species typically exhibits a sharp resonance at around δ = 103-104 ppm.

Coordinated Aluminum Species : The formation of a complex with nitromethane changes the coordination number and symmetry around the aluminum atom from the four-coordinate (in the dimer bridge) or three-coordinate (monomer) state to a four- or five-coordinate state in the adduct. This results in a significant change in the chemical shift and often a substantial broadening of the NMR signal due to the lower symmetry and increased electric field gradient at the nucleus.

Studies on the related AlCl₃/acetonitrile (B52724)/nitromethane system have utilized ²⁷Al NMR to identify the various neutral and ionic complexes in equilibrium. researchgate.net By applying semiempirical models, the chemical shifts and linewidths of the observed signals can be assigned to specific complex species. researchgate.net The relative integrals of the different ²⁷Al NMR signals can be used to determine the equilibrium constants for the formation of the various adducts in solution.

Table 2: Representative ²⁷Al NMR Parameters for Aluminum Species in Solution

| Aluminum Species | Coordination Environment | Typical Chemical Shift (δ, ppm) | Typical Linewidth (Δν₁/₂) |

| [AlCl₄]⁻ | Tetrahedral | ~103-104 | Sharp |

| Al₂Cl₆ | Tetrahedral | ~96 | Broader |

| CH₃NO₂·AlCl₃ | Distorted Tetrahedral | Shifted from Al₂Cl₆ | Broad |

| Ionic Complexes (e.g., [AlCl₂(CH₃NO₂)ₙ]⁺) | Tetrahedral/Octahedral | Varies with n and geometry | Broad |

Note: The exact chemical shifts and linewidths for the nitromethane adducts can vary depending on solvent, concentration, and temperature.

While ²⁷Al NMR provides information from the perspective of the Lewis acid, ¹H NMR spectroscopy offers a complementary view from the Lewis base, nitromethane. The proton spectrum of pure nitromethane consists of a single sharp resonance for the three equivalent methyl (CH₃) protons. chemicalbook.com

Upon complexation with aluminum trichloride, the electronic environment of the nitromethane molecule is perturbed. The donation of electron density from the oxygen atom to the aluminum atom is an electron-withdrawing effect from the perspective of the rest of the nitromethane molecule. This deshielding effect causes the resonance of the methyl protons to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.

The magnitude of this downfield shift can be correlated with the extent of complexation. In a solution where there is a fast equilibrium between free and complexed nitromethane, a single, time-averaged resonance will be observed. The position of this resonance will depend on the relative concentrations of the free and bound species and the stoichiometry of the complex. By monitoring the chemical shift of the nitromethane protons as a function of the AlCl₃ concentration, one can study the complexation equilibrium.

While the primary information from the ¹H NMR spectrum is the chemical shift, changes in the linewidth or the observation of multiple signals at low temperatures (where exchange between different species is slow) can also provide valuable information about the presence of multiple adducts or different isomeric forms in solution.

Crystal Structure Analysis of Nitromethane-Trichloroalumane Derivatives

The solid-state structures of nitromethane-trichloroalumane complexes reveal a fascinating interplay of coordination and intermolecular forces. X-ray crystallography has been a pivotal technique in elucidating the precise atomic arrangements in these adducts.

Elucidation of Coordination Geometries (e.g., Weakly Distorted Trigonal-Bipyramidal at Aluminum)

Theoretical studies based on ab initio calculations have shed light on the coordination geometry of the aluminum atom in nitromethane-trichloroalumane complexes. In the case of the 1:2 adduct, where one molecule of aluminum trichloride is complexed with two molecules of nitromethane, the aluminum center is proposed to adopt a weakly distorted trigonal-bipyramidal geometry. materialsproject.org This arrangement involves the aluminum atom being bonded to the three chlorine atoms in the equatorial plane and to the oxygen atoms of the two nitromethane molecules in the axial positions.

The distortion from a perfect trigonal-bipyramidal geometry can be attributed to the steric and electronic differences between the chloride and nitromethane ligands. This deviation is a common feature in such coordination complexes and is crucial for understanding their reactivity and stability.

Determination of Aluminum Coordination Numbers

However, the coordination number can vary depending on the stoichiometry of the adduct. For the 1:1 complex, while a simple tetrahedral geometry might be expected, the possibility of oligomerization through bridging interactions can lead to higher coordination numbers for the aluminum center.

| Complex Stoichiometry (AlCl₃:CH₃NO₂) | Proposed Aluminum Coordination Number | Coordination Geometry |

|---|---|---|

| 1:2 | 5 | Weakly Distorted Trigonal-Bipyramidal |

| 1:1 | Further crystallographic studies are needed for definitive assignment. |

Identification of Intermolecular and Intramolecular Bridging Interactions (e.g., Al...Cl bridges)

A significant feature in the crystal structure of nitromethane-trichloroalumane derivatives is the presence of bridging interactions. In complexes with a 2:1 stoichiometry (2AlCl₃·CH₃NO₂), a unique structural arrangement has been proposed. In this arrangement, one aluminum trichloride molecule is directly coordinated to an oxygen atom of the nitromethane ligand. The second aluminum trichloride molecule then forms a bridge through a chlorine atom, creating an Al...Cl interaction with the first aluminum center.

Further research, including detailed single-crystal X-ray diffraction studies, is necessary to fully elucidate the bond lengths, angles, and the precise nature of these bridging interactions in various nitromethane-trichloroalumane adducts.

Iv. Theoretical and Computational Investigations of Nitromethane Trichloroalumane Systems

Quantum-Chemical Computational Methodologies

The study of nitromethane-trichloroalumane complexes has benefited significantly from various quantum-chemical computational methods. These approaches allow for the calculation of molecular geometries, vibrational frequencies, and energies, providing insights that complement experimental findings.

Ab initio—Latin for "from the beginning"—calculations are based on first principles of quantum mechanics, without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.

Quantum-chemical calculations at the HF/6-31G level of theory have been utilized to investigate the vibrations of nitromethane (B149229), aluminum chloride, and their 1:1 and 1:2 complexes. researchgate.netresearchgate.net This level of theory has shown satisfactory agreement between calculated and experimental vibrational frequencies. researchgate.net

To account for electron correlation, which is neglected in the HF method, post-Hartree-Fock methods like Møller-Plesset perturbation theory are employed. Ab initio calculations at the second-order Møller-Plesset (MP2) level with the 6-31G basis set (MP2/6-31G) have been applied to study the structure of the 1:2 aluminum chloride-nitromethane complex. researchgate.netresearchgate.net These calculations suggested a structure with a weakly distorted trigonal-bipyramidal geometry where the aluminum atom has a coordination number of 5. researchgate.netresearchgate.net

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly popular.

For the nitromethane-trichloroalumane system, DFT calculations using the B3LYP functional with the 6-31G* and 6-31+G** basis sets have been performed. researchgate.net These calculations were used to determine the geometry and vibrational frequencies of nitromethane, aluminum chloride, and their AlCl₃·CH₃NO₂ (1:1) and 2AlCl₃·CH₃NO₂ (1:2) complexes. researchgate.net The B3LYP method has been shown to provide results that are in better agreement with experimental data than Hartree-Fock methods for related systems. researchgate.net The inclusion of polarization functions (*) and diffuse functions (+) in the basis sets allows for a more accurate description of bonding and electron distribution in these complexes.

Table 1: Computational Methodologies Applied to Nitromethane-Trichloroalumane Systems

| Method | Level of Theory / Functional | Application | Reference |

|---|---|---|---|

| Ab Initio | HF/6-31G | Calculation of vibrational frequencies for 1:1 and 1:2 complexes. | researchgate.netresearchgate.net |

| Ab Initio | MP2/6-31G | Structural calculation of the 1:2 complex. | researchgate.netresearchgate.net |

| DFT | B3LYP/6-31G* | Calculation of geometry and vibrational frequencies for 1:1 and 1:2 complexes. | researchgate.net |

Energetic Analysis and Thermochemical Properties

Computational methods are crucial for determining the energetic properties of molecular complexes, which dictate their stability and reactivity.

The stabilization energy of an adduct is the energy released upon its formation from its constituent molecules. It is a direct measure of the strength of the interaction between the components. For the 1:2 nitromethane-trichloroalumane complex, ab initio MP2/6-31G calculations have determined a stabilization energy of 10.8 kcal/mol. researchgate.netresearchgate.net This value quantifies the stability of the adduct where one AlCl₃ molecule coordinates to an oxygen atom of the nitro group and the second AlCl₃ molecule forms a bridge. researchgate.net

Table 2: Calculated Stabilization Energy

| Complex | Computational Method | Stabilization Energy (kcal/mol) | Reference |

|---|

Theoretical calculations can predict the thermal stability of compounds and explore potential decomposition pathways. Experimental studies supported by quantum-chemical calculations indicate that the 1:2 nitromethane-trichloroalumane complexes are unstable at temperatures above 170 K. researchgate.net At these higher temperatures, they are prone to self-ionization. researchgate.net

The decomposition of nitromethane itself is a complex process. Reactive molecular dynamics simulations show that the initial decomposition pathway for pure nitromethane is the rupture of the C-N bond. nih.gov However, in the presence of aluminum, the mechanism changes. The strong attraction of aluminum to oxygen promotes an earlier decomposition initiated by the rupture of the N-O bond. nih.gov The addition of aluminum nanoparticles has been shown to decrease the energy barrier for decomposition. nih.gov Ab initio molecular dynamics simulations of solid nitromethane decomposition identified that the initiation involves both proton transfer and the commonly accepted C-N bond cleavage, leading to final products like H₂O, CO₂, and N₂. aps.org

Structural and Vibrational Frequency Modeling

Computational modeling provides detailed information about the three-dimensional structure of molecules and their vibrational modes. For the nitromethane-trichloroalumane system, calculations have been essential for interpreting experimental data, particularly infrared (IR) spectra.

Quantum-chemical calculations of the vibrational spectra for the 1:1 and 1:2 complexes have been performed at the HF/6-31G level. researchgate.net A comparison between the calculated and experimental IR spectra revealed a satisfactory agreement, which helps in assigning the observed spectral bands to specific vibrational modes of the complexes. researchgate.net

Furthermore, DFT calculations (B3LYP/6-31G* and B3LYP/6-31+G**) were used to model the geometry of the complexes. researchgate.net The comparison of experimental and calculated IR spectra suggests a preferred geometry for the 2AlCl₃·CH₃NO₂ complex where one trichloroalumane molecule is coordinated to an oxygen atom of the nitro group, and the second trichloroalumane molecule is linked via an Al...Cl bridge. researchgate.net Ab initio MP2/6-31G calculations further support a weakly distorted trigonal-bipyramidal geometry for this 1:2 complex, with aluminum having a coordination number of 5. researchgate.netresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Nitromethane | CH₃NO₂ |

| Trichloroalumane (Aluminum trichloride) | AlCl₃ |

| Water | H₂O |

| Carbon Dioxide | CO₂ |

Optimized Geometries and Conformational Preferences of Nitromethane-Trichloroalumane Adducts

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of the nitromethane-trichloroalumane adduct. By employing quantum chemical methods such as ab initio and Density Functional Theory (DFT), researchers can explore the potential energy surface of the interacting system to locate energy minima, which correspond to stable conformations.

For the nitromethane-trichloroalumane adduct, the primary interaction is expected to be a strong Lewis acid-base interaction, where the electron-deficient aluminum atom of trichloroalumane coordinates to the electron-rich oxygen atoms of the nitromethane molecule. Computational models predict that the most stable conformation would involve the aluminum atom binding to both oxygen atoms of the nitro group, forming a six-membered ring-like structure. This bidentate coordination is often favored in complexes of nitro compounds with strong Lewis acids.

The conformational preference for this bidentate chelation can be attributed to the enhanced stability gained from the formation of two coordinate bonds. The geometry of the nitromethane molecule is expected to undergo significant changes upon complexation. The N-O bond lengths of the coordinated nitro group are predicted to elongate, and the O-N-O bond angle is expected to decrease to accommodate the coordination to the aluminum center. Similarly, the tetrahedral geometry of trichloroalumane would be distorted upon adduct formation.

To provide a clearer picture, the following table summarizes the anticipated optimized geometrical parameters for the nitromethane-trichloroalumane adduct, based on theoretical calculations of similar systems.

| Parameter | Free Nitromethane (Calculated) | Coordinated Nitromethane (Calculated) |

| C-N Bond Length (Å) | 1.489 | 1.495 |

| N-O Bond Length (Å) | 1.224 | 1.250 |

| O-N-O Bond Angle (°) | 125.3 | 118.0 |

| Al-O Bond Length (Å) | - | ~1.9 - 2.0 |

| Cl-Al-Cl Bond Angle (°) | 120.0 (in free AlCl3) | Distorted from trigonal planar |

Note: The values for the coordinated nitromethane are illustrative and based on general trends observed in similar Lewis acid-nitro compound complexes.

Validation through Comparison of Calculated and Experimental Vibrational Spectra

A critical step in validating the results of theoretical calculations is the comparison of predicted properties with experimental data. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for this purpose. Theoretical frequency calculations can predict the vibrational modes of the nitromethane-trichloroalumane adduct, which can then be compared with experimentally obtained IR spectra.

The formation of the adduct leads to characteristic shifts in the vibrational frequencies of both nitromethane and trichloroalumane. The most significant changes are expected in the stretching frequencies of the nitro group. Upon coordination of the oxygen atoms to the aluminum, the N-O bonds are weakened, leading to a red-shift (decrease in frequency) of the symmetric and asymmetric stretching vibrations of the NO2 group. These shifts are a hallmark of Lewis acid-base adduct formation with nitro compounds.

The table below illustrates the expected comparison between calculated and experimental vibrational frequencies for key vibrational modes.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν_as(NO₂) | ~1565 (in free NM) | Lower than free NM | Asymmetric NO₂ stretch |

| ν_s(NO₂) | ~1384 (in free NM) | Lower than free NM | Symmetric NO₂ stretch |

| ν(Al-Cl) | ~610 (in free AlCl₃) | Shifted upon coordination | Al-Cl stretch |

| ν(Al-O) | Not present in free molecules | Appears in the low-frequency region | Al-O stretch |

The agreement between the calculated and experimental spectra provides strong evidence for the predicted geometry and nature of the bonding in the nitromethane-trichloroalumane adduct. researchgate.net Methodologies such as matrix isolation infrared spectroscopy can be employed to experimentally trap and characterize these adducts at low temperatures, minimizing other intermolecular interactions. rsc.org

Electronic Structure and Bonding Characteristics

Delving deeper than molecular geometry, computational chemistry allows for a detailed analysis of the electronic structure and the nature of the chemical bonds within the nitromethane-trichloroalumane complex. This provides a more fundamental understanding of the forces holding the adduct together.

Detailed Analysis of Lewis Acid-Base Interactions within Nitromethane-Trichloroalumane Complexes

The formation of the nitromethane-trichloroalumane adduct is a classic example of a Lewis acid-base interaction. nih.gov Nitromethane, through the lone pairs of electrons on its oxygen atoms, acts as the Lewis base (electron donor). Trichloroalumane, with its electron-deficient aluminum atom, serves as the Lewis acid (electron acceptor).

Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are invaluable for dissecting these interactions. NBO analysis can quantify the charge transfer from the oxygen atoms of nitromethane to the aluminum atom of trichloroalumane. This charge transfer is a defining characteristic of the coordinate covalent bond formed between the Lewis acid and base. The analysis can also reveal the hybridization of the orbitals involved in the bonding.

QTAIM analysis, on the other hand, focuses on the topology of the electron density. The presence of a bond critical point (BCP) between the aluminum and oxygen atoms, along with specific values of the electron density and its Laplacian at the BCP, confirms the existence of a chemical bond and provides insight into its nature (i.e., whether it is predominantly covalent or electrostatic).

Investigation of Noncovalent Interactions (e.g., π-Hole Pnicogen Bonding with the Nitro Group)

Beyond the primary Lewis acid-base interaction, the possibility of other, more subtle noncovalent interactions can be explored computationally. One such interaction that has garnered significant recent attention is pnicogen bonding. acs.orgmdpi.com The nitrogen atom in nitromethane, despite being part of an electron-withdrawing nitro group, possesses a region of positive electrostatic potential, termed a π-hole, located perpendicular to the molecular plane of the nitro group. researchgate.netrsc.orgresearchgate.net

While the strong Lewis acid-base interaction with trichloroalumane is dominant, understanding the potential for these weaker, directional noncovalent interactions is crucial for a complete picture of the chemical behavior of the nitromethane-trichloroalumane system, particularly in environments where other nucleophilic species might be present.

V. Reaction Mechanisms and Reactivity of Nitromethane Trichloroalumane Complexes

Activation of Nitromethane (B149229) via Complexation for Electrophilic Reactions

The interaction between nitromethane and aluminum chloride is a classic example of a Lewis acid-base reaction. ontosight.ai The aluminum atom in aluminum chloride, being electron-deficient, readily accepts a pair of electrons from one of the oxygen atoms of the nitro group in nitromethane. ontosight.ai This coordination results in the formation of a stable complex, CH₃NO₂·AlCl₃. ontosight.ai This complexation is crucial as it activates the nitromethane molecule, rendering it more susceptible to participating in electrophilic reactions.

Generation of Activated Nitronium Ion Equivalents

The formation of the nitromethane-aluminum chloride complex is a critical step in generating a potent electrophile. ontosight.ai This complex can be considered a source of activated nitronium ion (NO₂⁺) equivalents. ontosight.ai While a free nitronium ion may not be explicitly formed in all cases, the polarization of the N-O bond upon complexation with AlCl₃ significantly enhances the electrophilic character of the nitrogen atom. This heightened electrophilicity allows the complex to engage in reactions where a strong electrophile is required, such as the nitration of aromatic compounds. ontosight.ai

Mechanistic Pathways in Electrophilic Aromatic Substitution (EAS)

The nitromethane-aluminum chloride system is particularly effective in promoting electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks an electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The role of the nitromethane-AlCl₃ complex is to generate a sufficiently powerful electrophile to overcome the inherent stability of the aromatic system. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation Catalyzed by Nitromethane-Trichloroalumane

One of the most significant applications of the nitromethane-aluminum chloride system is in catalyzing Friedel-Crafts alkylation reactions. core.ac.ukyoutube.com This class of reactions involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst. youtube.comlibretexts.org The use of nitromethane as a solvent and co-catalyst offers distinct advantages, influencing the reaction's kinetics and mechanism.

In the context of Friedel-Crafts alkylation, the formation of a homogeneous solution of the aluminum chloride catalyst in nitromethane is a key factor. core.ac.ukdatapdf.com This soluble complex, often denoted as AlCl₃•CH₃NO₂, acts as the active catalytic species. core.ac.uk The nitromethane not only dissolves the aluminum chloride but also modulates its Lewis acidity, influencing the subsequent steps of the reaction. Studies have shown that the reaction rate can be dependent on the concentration of this soluble complex. core.ac.uk

The polar nature of nitromethane as a solvent plays a crucial role in the nature of the electrophilic intermediate. In less polar solvents, the interaction between the alkyl halide and the Lewis acid might lead to a polarized complex or a tight ion pair. However, in a polar medium like nitromethane, the formation of more discrete, solvated carbocations is more likely. youtube.com For secondary and tertiary alkyl halides, full dissociation to a carbocation can occur. masterorganicchemistry.com For primary alkyl halides, the electrophile is more likely a "carbocation-like" species where the carbon-halogen bond is significantly weakened and polarized by the Lewis acid complex. masterorganicchemistry.com This distinction between a solvated carbocation and a simple ion pair has significant implications for the reactivity and selectivity of the alkylation reaction.

Kinetic studies of Friedel-Crafts reactions in nitromethane have provided valuable insights into the reaction mechanism. For instance, the phenethylation of benzene (B151609) and toluene (B28343) using phenethyl chloride and AlCl₃ in nitromethane was found to be first-order in the aromatic compound, first-order in the alkyl chloride, and second-order in the catalyst. core.ac.uk

A significant finding in these studies is the absence of a primary kinetic isotope effect (KIE). core.ac.uklibretexts.orgwikipedia.org A primary KIE is observed when a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. libretexts.orgprinceton.edu In the context of Friedel-Crafts alkylation, this would involve the breaking of a C-H (or C-D) bond on the aromatic ring. The observation that the rate of reaction is not significantly different when benzene is replaced with its deuterated counterpart (benzene-d₆) indicates that the cleavage of the C-H bond is not the rate-determining step. core.ac.uk This supports a mechanism where the slow step is the attack of the aromatic ring on the activated electrophile, leading to the formation of a carbocation intermediate (an arenium ion or σ-complex). masterorganicchemistry.comlibretexts.org The subsequent deprotonation to restore aromaticity is a fast process. masterorganicchemistry.com

Characterization of Transition States (e.g., π-Complexes)

The pathway of electrophilic aromatic substitution reactions, such as those facilitated by nitromethane-trichloroalumane, involves transient species, including transition states and intermediates like π-complexes and σ-complexes. While direct experimental characterization of these fleeting structures is challenging, computational studies and analysis of analogous systems provide significant insight.

Low-temperature IR spectroscopy studies on the related aluminum chloride–nitrobenzene (B124822) system have identified the formation of stable molecular complexes with varying stoichiometries, such as 1:1, 2:1, and 1:2 adducts. researchgate.net Quantum-chemical calculations support the existence and structure of these complexes. researchgate.net

For aromatic nitration reactions, theoretical calculations using density functional theory (DFT) have been employed to elucidate the potential energy surface. These studies have identified key intermediates, including an initial unoriented π-complex where the electrophile is associated with the π-system of the aromatic ring. mdpi.comresearchgate.net This weak π-complex precedes the formation of the more strongly bound σ-complex, or Wheland intermediate. mdpi.com Computational analysis indicates that the unsolvated nitronium ion can react with benzene to form the Wheland intermediate without a significant energy barrier. mdpi.com

Table 1: Characterized Molecular Complexes in the Aluminum Chloride-Nitro-Aromatic System

| Complex Stoichiometry (AlCl₃:ArNO₂) | Method of Characterization | Reference |

| 1:1 | Low-Temperature IR Spectroscopy, Quantum-Chemical Calculations | researchgate.net |

| 2:1 | Low-Temperature IR Spectroscopy, Quantum-Chemical Calculations | researchgate.net |

| 1:2 | Low-Temperature IR Spectroscopy, Quantum-Chemical Calculations | researchgate.net |

Aromatic Nitration Reactions Facilitated by Nitromethane-Trichloroalumane

The nitromethane-trichloroalumane complex is an effective reagent for the nitration of aromatic compounds. ontosight.ai The Lewis acid, AlCl₃, activates the nitromethane, enabling it to function as a source for the highly reactive nitronium ion (NO₂⁺) or a related potent electrophile. ontosight.aimdpi.com The established mechanism for electrophilic aromatic nitration involves two principal steps:

Formation of the Electrophile : The complexation of nitromethane with aluminum chloride polarizes the N-O bonds, facilitating the generation of the electrophilic species.

Electrophilic Attack : The π-electrons of the aromatic ring attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or Wheland intermediate. mdpi.commasterorganicchemistry.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Rearomatization : A weak base in the mixture removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.comyoutube.com

This method provides an alternative to the classical nitric acid/sulfuric acid system for introducing a nitro group onto an aromatic ring. masterorganicchemistry.com

Reactivity with Carbon-Based Nucleophiles

The electrophilically activated nitromethane complex reacts with various carbon-based nucleophiles, most notably aromatic rings, to yield a range of functionalized products. The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

Pathways Leading to Oxime Formation (e.g., Benzaldehyde (B42025) Oxime from Benzene)

An interesting reactivity pathway for the nitromethane-trichloroalumane system involves the reaction with benzene to produce benzaldehyde oxime. This transformation represents a significant functionalization of the benzene ring, going beyond simple nitration. The reaction proceeds through the initial electrophilic attack on the benzene ring, but subsequent rearrangement and reaction steps lead to the formation of the oxime functional group.

Formation of Nitrile Derivatives

Under certain conditions, reactions involving primary nitroalkanes activated by Lewis acids can lead to the formation of nitrile derivatives. This transformation pathway likely involves the formation of an aldoxime intermediate, which subsequently undergoes dehydration to yield the corresponding nitrile. The dehydration of nitroalkane-derived intermediates to nitriles can also proceed via in-situ formation of a nitrile oxide followed by further reaction. researchgate.net

Regioselective and Stereoselective Aspects of Reactions

When the nitromethane-trichloroalumane complex is used to nitrate (B79036) substituted aromatic compounds, the regiochemical outcome is governed by the electronic properties of the substituent already present on the ring. The principles of electrophilic aromatic substitution dictate the position of the incoming nitro group.

Activating Groups : Substituents that are electron-donating (e.g., alkyl, alkoxy groups) direct the incoming electrophile to the ortho and para positions. These groups stabilize the positive charge in the Wheland intermediate through resonance or induction, lowering the activation energy for substitution at these positions. libretexts.org

Deactivating Groups : Electron-withdrawing substituents (e.g., carbonyl, cyano, trifluoromethyl groups) are generally meta-directors. libretexts.org These groups destabilize the Wheland intermediate, particularly when the positive charge is on the carbon atom attached to the substituent (which occurs in ortho and para attack). Attack at the meta position avoids this particularly unstable resonance structure. libretexts.org

Halogens : Halogens are a unique case, being deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. libretexts.org

Stereoselectivity is not a primary consideration in the nitration of achiral aromatic substrates. However, in reactions with chiral substrates, the potential for diastereoselective outcomes would depend on the specific interactions within the transition state.

Table 2: General Regiochemical Directing Effects in Aromatic Nitration

| Substituent Type | Electronic Effect | Directing Position | Example Substituents |

| Activating | Electron-Donating | Ortho, Para | -CH₃, -OH, -OCH₃ |

| Deactivating | Electron-Withdrawing | Meta | -NO₂, -CN, -C(O)R, -CF₃ |

| Halogens | Deactivating, Resonance Donor | Ortho, Para | -F, -Cl, -Br, -I |

Identification and Role of Reaction Intermediates (e.g., Wheland Intermediates)

The central reaction intermediate in electrophilic aromatic substitutions facilitated by the nitromethane-trichloroalumane complex is the Wheland intermediate , also known as an arenium ion or σ-complex. mdpi.com This species is a resonance-stabilized carbocation formed when the aromatic ring, acting as a nucleophile, attacks the electrophilic nitrating agent. masterorganicchemistry.com

Vi. Catalytic Applications of Nitromethane Trichloroalumane Complexes

Fundamental Principles of Lewis Acid Catalysis by Nitromethane-Trichloroalumane

The catalytic power of the nitromethane-trichloroalumane complex is rooted in the principles of Lewis acid-base chemistry. Aluminum trichloride (B1173362) is a potent Lewis acid, meaning it readily accepts a pair of electrons. Nitromethane (B149229), with its electron-rich oxygen atoms in the nitro group, acts as a Lewis base, donating an electron pair to the aluminum atom of AlCl₃. This interaction forms a stable complex, CH₃NO₂·AlCl₃. ontosight.ai

The formation of this complex significantly enhances the electrophilicity of the species involved in a reaction. For instance, in Friedel-Crafts reactions, the AlCl₃ component of the complex activates the alkyl or acyl halide, making the carbon atom more susceptible to nucleophilic attack by an aromatic ring. quora.com The complex exists in equilibrium with various neutral and ionic species in solution. researchgate.net Spectroscopic studies, including infrared (IR), Raman, and 27Al NMR, have been employed to identify the different complex species present in solutions of AlCl₃ in nitromethane. researchgate.net These studies have revealed the presence of molecular complexes with varying stoichiometries, such as 1:1, 1:2, and 2:1 (AlCl₃:nitroalkane). researchgate.net At lower temperatures, these molecular complexes are stable, but upon warming, they can undergo self-ionization to generate ionic species like [AlCl₂(RNO₂)m]⁺ and AlCl₄⁻. researchgate.net This ability to generate highly reactive cationic intermediates is central to its catalytic activity.

Catalysis in Hydrocarbon Conversion Processes (e.g., Cracking)

The nitromethane-trichloroalumane system demonstrates significant catalytic activity in hydrocarbon conversion processes, most notably in cracking. researchgate.net Cracking is the process of breaking down large, high-boiling hydrocarbon molecules into smaller, more valuable ones, such as those found in gasoline. chemguide.co.uk Catalytic cracking typically employs acidic catalysts to facilitate this transformation at lower temperatures and pressures than thermal cracking. chemguide.co.uk

Research has shown that aluminum chloride complexes with nitroalkanes, including nitromethane, are more active catalysts for hydrocarbon cracking than those formed with nitrobenzene (B124822). researchgate.net The catalytic activity is attributed to the formation of catalytically active complexes between aluminum chloride and the hydrocarbon feedstock. google.com While the precise chemistry of aluminum chloride catalysis in these conversions is complex, it is understood that both AlCl₃ itself and the AlCl₃-hydrocarbon complexes possess catalytic properties. google.com The presence of a promoter, such as hydrogen chloride, is often required to achieve high catalytic activity. google.com Modern catalytic cracking often utilizes zeolites, which are complex aluminosilicates, as catalysts at temperatures around 500°C. chemguide.co.uk

Diverse Applications in Organic Synthesis

The nitromethane-trichloroalumane complex is a valuable reagent in a wide array of organic transformations, enabling the synthesis of diverse and complex molecules.

The AlCl₃·CH₃NO₂ complex serves as an effective reagent for the nitration of aromatic compounds. ontosight.ai In this capacity, the complex acts as a source of the nitronium ion (NO₂⁺), the key electrophile in aromatic nitration. The strong Lewis acidity of AlCl₃ facilitates the generation of the nitronium ion from nitromethane. This method provides a pathway to introduce nitro groups onto aromatic rings, a fundamental transformation in the synthesis of many pharmaceuticals and explosives. ontosight.ai

The complex is also utilized in synthetic routes to produce other nitroalkanes. ontosight.ai While various methods exist for the synthesis of nitroalkanes, such as the displacement of alkyl halides with nitrite (B80452) salts or the oxidation of amines, catalytic approaches offer distinct advantages. wiley-vch.deresearchgate.net The nitromethane-aluminum chloride system can facilitate the introduction of the nitro group into aliphatic compounds, expanding the toolbox for the synthesis of this important class of molecules. ontosight.ai For instance, research has explored palladium-catalyzed methods for the synthesis of arylnitromethanes from aryl halides using nitromethane, where the amount of nitromethane required can be significantly reduced compared to using it as a solvent. organic-chemistry.org

One of the most prominent applications of the nitromethane-trichloroalumane system is in promoting Friedel-Crafts alkylation and acylation reactions. masterorganicchemistry.com These reactions are fundamental C-C bond-forming processes in organic synthesis, allowing for the attachment of alkyl or acyl groups to aromatic rings. wikipedia.org

In Friedel-Crafts reactions, aluminum chloride acts as a Lewis acid catalyst, activating the alkyl or acyl halide to generate a potent electrophile (a carbocation or an acylium ion). quora.comiitk.ac.inpearson.com The aromatic ring then attacks this electrophile, leading to substitution. iitk.ac.in The use of nitromethane as a solvent or co-catalyst can significantly influence the reaction's outcome. The AlCl₃·CH₃NO₂ complex has been specifically studied for its catalytic role in the benzylation of benzene (B151609) and alkylbenzenes with benzyl (B1604629) chloride. acs.org

The general mechanism for Friedel-Crafts acylation involves the generation of an acylium ion [RCO]⁺ through the reaction of an acyl halide or anhydride (B1165640) with AlCl₃. iitk.ac.in This acylium ion is a powerful electrophile that readily reacts with aromatic substrates. A key feature of acylation is that the product ketone is less reactive than the starting material, preventing multiple acylations from occurring. wikipedia.org

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

| Electrophile | Carbocation (R⁺) | Acylium ion (RCO⁺) |

| Reactant | Alkyl halide (R-X) | Acyl halide (RCOX) or Anhydride |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃), often in stoichiometric amounts |

| Rearrangements | Carbocation rearrangements are common | Rearrangements are not observed |

| Product Reactivity | Product is often more reactive than starting material | Product is less reactive than starting material |

This table provides a generalized comparison of the two major types of Friedel-Crafts reactions.

The nitromethane-trichloroalumane system can participate in cooperative catalysis, enhancing the activity of other Lewis acids. While specific research on the cooperative catalysis between AlCl₃·CH₃NO₂ and FeCl₃ for the synthesis of aminomethyl-polystyrene resins is not widely detailed in the provided search results, the principle of using mixed Lewis acid systems is established in catalysis. Different Lewis acids can have varying strengths and selectivities, and their combination can lead to synergistic effects. For instance, AlCl₃ has been bound to polystyrene to create a heterogeneous catalyst for certain reactions, demonstrating the utility of combining Lewis acids with polymeric supports. rsc.org The interaction between different Lewis acids and their complexes with reagents and substrates can lead to more efficient or selective transformations than could be achieved with a single catalyst.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and improving catalyst efficiency. For the nitromethane-trichloroalumane system, kinetic studies have provided significant insights into the elementary steps of the catalytic process.

Kinetic investigations of Friedel-Crafts reactions catalyzed by the nitromethane-trichloroalumane complex have been instrumental in elucidating the rate-determining step. For instance, in the phenethylation of benzene and toluene (B28343) with phenethyl chloride, the reaction rate is observed to be first-order with respect to the aromatic substrate and the alkyl halide, and notably, second-order with respect to the AlCl₃·CH₃NO₂ catalyst. core.ac.uk This second-order dependence on the catalyst concentration suggests a complex mechanism where the catalyst plays a role beyond simple Lewis acid activation.

The proposed mechanism involves the formation of a catalyst-substrate complex, and the rate-determining step is believed to be the nucleophilic attack of the aromatic compound on this activated complex. core.ac.uk The fact that the phenethylation of benzene-d₆ exhibits no primary kinetic isotope effect indicates that the cleavage of the C-H bond in the aromatic ring is not involved in the rate-determining step. core.ac.uk

While specific activation energies for reactions catalyzed by the nitromethane-trichloroalumane complex are not extensively reported in the provided context, the general approach to determining them involves studying the temperature dependence of the reaction rate and applying the Arrhenius equation. This would allow for the calculation of the energy barrier that must be overcome for the reaction to proceed.

The stoichiometry and concentration of the nitromethane-trichloroalumane catalyst have a profound impact on the kinetics of the reactions they catalyze. As established in the Friedel-Crafts phenethylation, the reaction rate exhibits a second-order dependence on the catalyst concentration. core.ac.uk This implies that the catalytic activity increases significantly with a higher concentration of the catalyst complex.

The general principle in catalysis is that an increased catalyst concentration provides more active sites for the reactants, leading to a higher reaction rate. epfl.chresearchgate.net However, there often exists an optimal catalyst concentration beyond which the reaction rate may not increase proportionally or could even decrease due to factors like catalyst aggregation. epfl.chresearchgate.net Fine-tuning the catalyst concentration is a critical aspect of optimizing reaction conditions to enhance yield and selectivity. epfl.ch

The following interactive table summarizes the kinetic orders for the phenethylation of benzene catalyzed by nitromethane-trichloroalumane at 50°C. core.ac.uk

| Reactant | Order of Reaction |

| Aromatic (Benzene) | 1 |

| Phenethyl Chloride | 1 |

| AlCl₃·CH₃NO₂ Catalyst | 2 |

Solvent Effects on Catalytic Performance

In the context of the nitromethane-trichloroalumane catalyst system, nitromethane itself often serves as both a component of the catalyst complex and the solvent. Its polar nature can help to dissolve the aluminum chloride and the reactants, creating a homogeneous reaction medium. core.ac.uk The solvent's ability to stabilize charged intermediates, which are common in Friedel-Crafts type reactions, can have a direct impact on the reaction rate.

Generally, polar solvents can influence the transition state of a reaction. For example, in certain reactions, polar solvents may lead to an earlier transition state, which can reduce the selectivity of a chiral catalyst. epfl.ch Conversely, weakly interacting solvents might allow for easier access of the substrate to the catalytic sites, potentially increasing the reaction rate. nih.gov The selection of a solvent is a crucial parameter that needs to be carefully considered and optimized for each specific catalytic application of the nitromethane-trichloroalumane complex to achieve the desired outcome.

Vii. Solution Phase Behavior and Intermolecular Interactions of Nitromethane Trichloroalumane Systems

Equilibria Between Neutral and Ionic Species in Solution

In solution, the nitromethane-trichloroalumane adduct is not static. It exists in equilibrium between a neutral Lewis acid-base complex and various ionic species. This equilibrium is sensitive to factors such as temperature and the stoichiometry of the components.

Low-temperature studies have revealed the formation of not only the simple 1:1 adduct but also 1:2 and 2:1 molecular complexes between aluminum chloride and nitromethane (B149229). researchgate.net A key characteristic of these systems is their tendency to undergo self-ionization, a process that is significantly influenced by temperature. Research on related aluminum chloride-nitroalkane systems has shown that above 170 K, certain complexes become unstable and ionize. researchgate.net Specifically, 1:2 complexes can undergo self-ionization to generate ionic species. This process can be represented by the general formula [AlCl₂(RNO₂)m]⁺AlCl₄⁻, where RNO₂ is the nitroalkane. researchgate.net This indicates a shift from a purely molecular adduct to a solution containing ion pairs, which dramatically alters the chemical nature and reactivity of the medium. Under conditions of constrained molecular mobility, these intermediate ionic complexes have been detected. researchgate.net

| Temperature Range | Dominant Species/Phenomenon | Resulting Ionic Species |

| Below 170 K | Stable molecular complexes (e.g., 1:1, 1:2, 2:1) | Minimal ionization |

| Above 170 K | Self-ionization of 1:2 complexes | [AlCl₂(RNO₂)m]⁺AlCl₄⁻ |

Competitive Ligand Exchange and Complexation

The aluminum center in the trichloroalumane adduct remains a potent Lewis acid, capable of coordinating with other Lewis bases present in the solution. This leads to competitive ligand exchange reactions where other bases can displace the nitromethane molecule.

Acetonitrile (B52724) (CH₃CN) is a Lewis base that can compete with nitromethane for coordination to aluminum trichloride (B1173362). In a mixed system containing nitromethane, acetonitrile, and aluminum trichloride, an equilibrium exists between the neutral and ionic complexes formed with both ligands. researchgate.net The analysis of such systems using infrared (IR), Raman, and Aluminum-27 Nuclear Magnetic Resonance (²⁷Al NMR) spectroscopy confirms the competition. researchgate.net Because acetonitrile is a stronger Lewis base than nitromethane, its presence can shift the equilibrium, leading to the formation of acetonitrile-aluminum trichloride complexes. This ligand exchange is a fundamental process that can influence the course of reactions conducted in nitromethane-trichloroalumane media.

| Competing Lewis Base | Relative Lewis Basicity | Outcome of Interaction | Spectroscopic Evidence |

| Acetonitrile (CH₃CN) | Stronger than Nitromethane | Displacement of nitromethane, formation of [AlCl₃(CH₃CN)] complexes. Equilibrium between neutral and ionic species. | IR, Raman, ²⁷Al NMR |

Formation of Brønsted Acid Adducts in the Presence of Protic Contaminants (e.g., Water)

The presence of even trace amounts of protic contaminants, particularly water, can profoundly alter the chemistry of the nitromethane-trichloroalumane system. Aluminum trichloride reacts vigorously with water. chemguide.co.uklibretexts.org This reaction is not a simple dissolution but a hydrolysis event that generates Brønsted acidity.

Initially, aluminum trichloride reacts with water to form a hydrated species, such as the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. chemguide.co.uk The high charge density of the Al³⁺ ion strongly polarizes the coordinated water molecules, weakening their O-H bonds. youtube.com This facilitates the release of a proton (H⁺) to a free solvent molecule or another water molecule, generating the hydronium ion (H₃O⁺) and thus making the solution acidic. chemguide.co.ukyoutube.com In the context of the nitromethane solvent, this results in the formation of a potent Brønsted acid. The resulting condensation products of the primary reaction are often complexed with this partially hydrolyzed aluminum chloride. researchgate.net The presence of such Brønsted acids can initiate or catalyze a different set of chemical reactions than those intended for the pure Lewis acidic system.

Characterization of Charge-Transfer Complexes

The interaction between the electron-donating nitromethane (Lewis base) and the electron-accepting aluminum trichloride (Lewis acid) leads to the formation of a charge-transfer (CT) complex. researchgate.netontosight.ai These complexes are characterized by an electronic transition where a fraction of an electron's charge is transferred from the donor to the acceptor, often resulting in a colored solution. umb.sk

The formation of a charge-transfer complex between aluminum trichloride and a substrate is often the initial step in processes like Friedel-Crafts reactions. researchgate.net The characterization of these CT complexes is crucial for understanding the reaction mechanism. This is typically achieved through various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for probing the changes in vibrational frequencies of the donor and acceptor molecules upon complexation, which can provide insight into the degree of charge transfer. researchgate.netrsc.org

| Complex Type | Description | Method of Characterization |

| Charge-Transfer (CT) | Formed by electron donation from Nitromethane (donor) to Trichloroalumane (acceptor). | Infrared (IR) Spectroscopy, Raman Spectroscopy, UV-Vis Spectroscopy |

Viii. Advanced Research Directions and Emerging Applications of Nitromethane Trichloroalumane Complexes

Development of Novel Synthetic Methodologies Utilizing Nitromethane-Trichloroalumane Activation

The nitromethane-trichloroalumane system is a powerful tool for activating substrates in a variety of organic transformations. Its primary role stems from the ability of aluminum trichloride (B1173362) to act as a strong Lewis acid, which is further modulated by the nitromethane (B149229) solvent, leading to unique reactivity. ontosight.ai Research in this area is focused on expanding the synthetic utility of this complex beyond classical applications.

One of the key applications of this complex is in promoting reactions that generate cationic species. The system has been effectively used for producing cation radicals from various organic molecules, which can then be studied or used in subsequent reactions. acs.org This activation method is particularly useful for electrophilic aromatic substitution reactions. For instance, the complex serves as an efficient catalyst for the nitration of aromatic compounds, where it facilitates the formation of the reactive nitronium ion. ontosight.ai

Recent research has also explored its utility in more complex bond-forming reactions. A notable example is the novel transbenzylation of 4,4'-dihydroxydiphenylmethanes in toluene (B28343), a reaction catalyzed by the aluminum trichloride-nitromethane system. acs.org This demonstrates the system's capacity to mediate C-C bond cleavage and formation under specific conditions, opening avenues for its use in functional group transformations and the synthesis of complex molecular architectures.

| Synthetic Application | Substrate Class | Role of Nitromethane-Trichloroalumane | Key Finding/Product | Reference |

| Cation Radical Production | Various Organic Molecules | Oxidizing Agent/Lewis Acid | Generation and study of stable cation radicals | acs.org |

| Aromatic Nitration | Aromatic Compounds | Nitronium Ion Source | Introduction of nitro groups onto aromatic rings | ontosight.ai |

| Transbenzylation | 4,4'-dihydroxydiphenylmethanes | Catalyst for C-C bond cleavage/formation | Synthesis of substituted diphenylmethanes | acs.org |

Exploration of Nitromethane-Trichloroalumane in Materials Science (e.g., Lewis Acid Doping of Organic Semiconductors)

The field of materials science has identified the strong Lewis acidic character of trichloroalumane as a key property for modifying the electronic characteristics of organic materials. A significant area of investigation is the p-type doping of organic semiconductors, which is crucial for enhancing conductivity in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). uky.edunih.gov

While various Lewis acids have been studied, aluminum trichloride has been part of investigations into doping mechanisms. uky.edunih.gov Research indicates that the doping process is not always a straightforward electron transfer. Instead, trace amounts of water can interact with the Lewis acid to form a highly acidic Brønsted acid complex. uky.edunih.gov This complex then protonates the polymer backbone, leading to the generation of charge carriers (polarons). uky.edunih.gov However, the formation of a direct Lewis acid-base adduct between the dopant and the polymer can sometimes inhibit the doping process. uky.edunih.gov

Furthermore, studies have shown that the interaction between Lewis acids and organic semiconductors can sometimes lead to the chemical decomposition of the semiconductor material, which could impact the long-term stability of doped devices. rsc.org The nitromethane in the complex can act as a solvent for processing and can influence the morphology and electronic properties of the resulting doped films. The interplay between the Lewis acid, the solvent, and the semiconductor is a critical area of ongoing research to achieve stable and efficient doping. rsc.orgacs.org

Green Chemistry and Sustainable Catalysis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govbenthamscience.com The traditional use of the nitromethane-trichloroalumane system presents challenges from a green chemistry perspective. Both nitromethane and aluminum trichloride are hazardous materials; nitromethane is flammable and potentially explosive, while aluminum trichloride is corrosive. ontosight.ai

Current research directions focus on developing more sustainable alternatives that mimic the reactivity of this powerful system. This includes the search for less hazardous Lewis acids and the development of catalytic systems that can be recycled and reused. jocpr.comeurekaselect.com The transition towards using catalysts derived from renewable resources and employing environmentally benign solvents like water are key goals. nih.govjocpr.com While the nitromethane-trichloroalumane complex itself is not inherently "green," studying its catalytic mechanisms provides valuable insights that can guide the design of next-generation sustainable catalysts. primescholars.com The development of solid-supported Lewis acids or encapsulated catalysts that can be easily separated from the reaction mixture represents a promising approach to make these types of reactions more environmentally friendly.

Computational Design and Prediction of New Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of the nitromethane-trichloroalumane complex. nih.gov Theoretical studies provide deep insights into the structure, stability, and electronic properties of the adducts formed.

DFT calculations have been used to investigate the coordination between aluminum trichloride and nitro compounds. These studies have shown that aluminum chloride preferentially coordinates with a single oxygen atom of the nitro group. researchgate.net Furthermore, low-temperature IR spectroscopy studies have identified not only the expected 1:1 complex but also 1:2 and 2:1 molecular complexes between nitromethane and aluminum trichloride. researchgate.net

In the context of materials science, computational models are used to explore the mechanisms of Lewis acid doping of organic semiconductors. nih.gov These studies can predict the likelihood of different reaction pathways, such as direct adduct formation versus protonation via a water-Lewis acid complex. For example, calculations have shown that certain proposed doping mechanisms are highly endergonic (energetically unfavorable) and thus unlikely to occur, guiding experimental efforts toward more plausible pathways. nih.gov This predictive power accelerates the design of new materials and reactions by allowing researchers to screen potential systems and hypotheses in silico before undertaking laboratory work.

In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

To fully understand and optimize reactions involving the nitromethane-trichloroalumane complex, researchers rely on advanced spectroscopic techniques to monitor reactions in real-time. In situ monitoring provides direct evidence of reaction intermediates, kinetics, and mechanistic pathways.

Low-temperature Infrared (IR) spectroscopy has been particularly valuable. Studies of the solid-phase reaction between nitromethane and aluminum trichloride at temperatures as low as 80 K have allowed for the characterization of different molecular complexes (1:1, 1:2, 2:1). researchgate.net These experiments also determined the thermal stability of these complexes, revealing that some species self-ionize at temperatures above 170 K to form ionic complexes. researchgate.net

For studying the effects of Lewis acids on organic materials, a combination of spectroscopic methods is often employed. Electron Spin Resonance (ESR) spectroscopy is used to directly observe the formation of cation radicals, which are key species in many reactions catalyzed by this system. acs.org In the study of doped polymers, techniques like Electron-Nuclear Double Resonance (ENDOR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the structure of the doped polymer and the nature of the interaction with the Lewis acid. uky.edunih.gov The use of recycle reactors coupled with FTIR spectroscopy allows for the continuous monitoring of reaction progress, providing kinetic profiles that are crucial for elucidating complex reaction mechanisms under electrochemical control. nih.gov

| Spectroscopic Technique | System Studied | Key Information Obtained | Reference |

| Low-Temperature IR Spectroscopy | Nitromethane-Aluminum Trichloride | Identification and characterization of 1:1, 1:2, and 2:1 molecular complexes; thermal stability | researchgate.net |

| Electron Spin Resonance (ESR) | Organic molecules + Nitromethane-AlCl₃ | Direct detection and analysis of cation radical intermediates | acs.org |

| NMR and ENDOR Spectroscopy | Organic Semiconductors + Lewis Acids | Elucidation of the doping mechanism, distinguishing between adduct formation and protonation | uky.edu, nih.gov |

| In Situ FTIR Spectroscopy | Electrochemically controlled reactions | Real-time reaction monitoring, kinetic profiles, and mechanistic insights | nih.gov |

Q & A

Q. How can researchers address contradictions in reported engine efficiency data from nitromethane-gasoline blends?

- Methodological Answer : Control variables such as fuel-air equivalence ratios, compression ratios, and ignition timing. Use statistical tools (e.g., ANOVA) to analyze efficiency variations across RPM ranges. Replicate studies with standardized ASTM protocols for fuel testing and validate via dynamometer measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.